molecular formula C6H11NO4 B118390 (R)-2-((Ethoxycarbonyl)amino)propanoic acid CAS No. 148731-47-9

(R)-2-((Ethoxycarbonyl)amino)propanoic acid

Katalognummer: B118390
CAS-Nummer: 148731-47-9
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: JYQWKPMPTMJFCY-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-((Ethoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative with the molecular formula C6H11NO4. This compound is known for its role in various chemical and biological processes due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-((Ethoxycarbonyl)amino)propanoic acid typically involves the esterification of L-alanine with ethyl chloroformate. The reaction is carried out under basic conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

    Esterification: L-alanine reacts with ethyl chloroformate in the presence of triethylamine to form the ethyl ester of L-alanine.

    Hydrolysis: The ethyl ester is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(R)-2-((Ethoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(R)-2-((Ethoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Serves as a substrate in enzymatic reactions and as a model compound in studying enzyme kinetics.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of (R)-2-((Ethoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-alanine: A naturally occurring amino acid with a similar structure but lacking the ethoxycarbonyl group.

    N-ethoxycarbonyl-L-alanine: A compound with a similar structure but different stereochemistry.

Uniqueness

(R)-2-((Ethoxycarbonyl)amino)propanoic acid is unique due to its chiral nature and the presence of the ethoxycarbonyl group, which imparts distinct chemical and biological properties. This compound’s specific stereochemistry and functional groups make it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

148731-47-9

Molekularformel

C6H11NO4

Molekulargewicht

161.16 g/mol

IUPAC-Name

(2R)-2-(ethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m1/s1

InChI-Schlüssel

JYQWKPMPTMJFCY-SCSAIBSYSA-N

SMILES

CCOC(=O)NC(C)C(=O)O

Isomerische SMILES

CCOC(=O)N[C@H](C)C(=O)O

Kanonische SMILES

CCOC(=O)NC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.